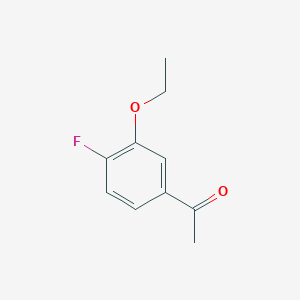

1-(3-Ethoxy-4-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxy-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFWTXUOIHNESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Ethoxy 4 Fluorophenyl Ethanone

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 1-(3-Ethoxy-4-fluorophenyl)ethanone is highly dependent on the strategic preparation of its precursors. This involves the initial synthesis of a suitable fluorinated aromatic scaffold followed by the introduction of the necessary ethoxy group through carefully chosen derivatization reactions.

Preparation of Fluorinated Aromatic Starting Materials

The foundation of the synthesis lies in obtaining an appropriately substituted fluorinated benzene (B151609) derivative. A common strategy involves utilizing commercially available fluorinated compounds that can be further functionalized. One of the key challenges is the regioselective introduction of substituents onto the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a prominent method for synthesizing fluorinated precursors. acs.orgacs.org This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. acs.org For instance, starting with a difluorinated or nitro-fluorinated benzene derivative allows for the selective displacement of a fluoride (B91410) ion or a nitro group by other functionalities. The high electronegativity of the fluorine atom facilitates this substitution, making it a cornerstone in the synthesis of many fluorinated pharmaceuticals and fine chemicals. acs.orgacs.org

Another approach involves the functionalization of polyfluorinated arenes, where selective substitution can be achieved by controlling reaction conditions and the nature of the nucleophile. researchgate.net The synthesis often begins with compounds like pentafluorobenzoic acid, which can undergo a series of transformations including nucleophilic substitution, oxidation, and decarboxylation to yield the desired fluorinated core structure. researchgate.net

The table below summarizes potential starting materials and the rationale for their selection.

| Starting Material | Rationale for Selection | Relevant Synthetic Transformation |

| 1,4-Difluorobenzene | The two fluorine atoms have different reactivities, allowing for selective substitution. | Nucleophilic Aromatic Substitution (SNAr) |

| 2-Fluoro-5-nitrophenol | The nitro group activates the ring for nucleophilic substitution and can be later reduced and removed or transformed. | Etherification followed by modification of the nitro group. |

| 3-Fluoro-4-aminophenol | Provides existing fluoro and amino groups which can direct subsequent reactions or be modified. | Diazotization followed by Sandmeyer reaction to introduce other groups. |

Introduction of the Ethoxy Moiety

Once a suitable fluorinated aromatic precursor is obtained, the next critical step is the introduction of the ethoxy group (-OCH2CH3). This is typically accomplished through an etherification reaction.

The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of a hydroxyl group on the fluorinated aromatic ring using a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form the desired ether linkage.

Alternatively, if the starting material is appropriately activated, the ethoxy group can be introduced directly via a nucleophilic aromatic substitution reaction using sodium ethoxide. For this to be efficient, the position of substitution must be activated by a strong electron-withdrawing group in the ortho or para position. acs.org The choice between these methods depends largely on the nature and availability of the fluorinated starting material. For example, the synthesis of related ethoxy-substituted phenyl compounds often involves the ethylation of a corresponding phenol (B47542) derivative.

Formation of the Ethanone (B97240) Core Structure

The final key transformation in the synthesis of this compound is the introduction of the acetyl group (-COCH3) to form the ethanone core. This is predominantly achieved through acylation reactions.

Acylation Reactions and Variants

The Friedel-Crafts acylation is the most common and industrially significant method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction involves the treatment of the precursor, 2-ethoxy-1-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The reaction mechanism begins with the activation of the acylating agent by the Lewis acid. For example, aluminum chloride (AlCl3) coordinates to the halogen of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH3CO+). masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring of 2-ethoxy-1-fluorobenzene. The directing effects of the existing substituents are crucial for the regioselectivity of the reaction. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the position para to the fluorine atom and meta to the ethoxy group, yielding the desired this compound isomer.

The table below outlines typical conditions for Friedel-Crafts acylation.

| Parameter | Description | Common Examples |

| Aromatic Substrate | 2-Ethoxy-1-fluorobenzene | - |

| Acylating Agent | Provides the acetyl group. | Acetyl chloride (CH3COCl), Acetic anhydride (B1165640) ((CH3CO)2O) |

| Lewis Acid Catalyst | Activates the acylating agent. google.com | Aluminum chloride (AlCl3), Iron(III) chloride (FeCl3), Boron trifluoride (BF3) google.com |

| Solvent | Typically an inert, non-polar solvent. | Dichloromethane (CH2Cl2), Carbon disulfide (CS2), Nitrobenzene |

| Temperature | Controlled to manage reaction rate and selectivity. | 0 °C to room temperature |

While Friedel-Crafts acylation is prevalent, alternative methods can be employed, particularly to overcome some of its limitations, such as the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids.

One alternative is the oxidation of a corresponding secondary alcohol . If 1-(3-ethoxy-4-fluorophenyl)ethanol (B7997973) is available or can be synthesized, it can be oxidized to the target ketone using a variety of oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation. The synthesis of the related 1-(4-Ethoxy-2-fluorophenyl)ethanone can be achieved via the oxidation of 1-(4-Ethoxy-2-fluorophenyl)ethanol. evitachem.com

Another strategy involves the use of organometallic reagents . A Grignard or organolithium reagent could be prepared from a halogenated precursor, such as 1-bromo-3-ethoxy-4-fluorobenzene. This organometallic intermediate can then react with an acetylating agent like acetyl chloride or acetic anhydride to form the ketone. This approach is valuable when the substitution pattern makes Friedel-Crafts reactions challenging. For instance, processes involving Grignard reagents have been developed for the synthesis of complex fluorinated ketones. google.com

Photo-Friedel-Crafts acylation represents a greener approach, utilizing light energy to promote the reaction between an aromatic compound and an aldehyde. rsc.org While this method has shown promise, particularly for quinone systems, its broader applicability to substrates like 2-ethoxy-1-fluorobenzene is an area of ongoing research. rsc.org

The choice of synthetic route is ultimately guided by factors such as the availability of starting materials, desired yield and purity, and considerations for scalability and environmental impact.

Nucleophilic Substitution Reactions for Ketone Formation

Nucleophilic substitution reactions represent a fundamental approach to introduce the acetyl group onto the fluoro-alkoxy-substituted phenyl ring. A common method is the Friedel-Crafts acylation, which involves the reaction of a suitable aromatic precursor with an acylating agent in the presence of a Lewis acid catalyst. evitachem.com

For the synthesis of this compound, this would typically involve the acylation of 1-ethoxy-2-fluorobenzene with acetyl chloride or acetic anhydride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, facilitating the electrophilic attack on the electron-rich aromatic ring. evitachem.com The anhydrous conditions are crucial to prevent the hydrolysis of the catalyst. evitachem.com

Another relevant, though less direct, nucleophilic substitution pathway involves the reaction of an organometallic reagent derived from a halo-aromatic compound with a derivative of trifluoroacetic acid. justia.com Furthermore, nucleophilic aromatic substitution reactions on highly activated rings, such as those bearing strong electron-withdrawing groups, can also be employed to introduce substituents. justia.comgoogle.com For instance, reacting a trichlorophenyl ethanone derivative with potassium fluoride in the presence of a phase transfer catalyst can lead to a fluoro-substituted product. justia.comgoogle.com

Condensation Reactions and Mechanistic Considerations

Condensation reactions provide an alternative route to ethanone derivatives, often involving the formation of a carbon-carbon bond through the reaction of two smaller molecules with the elimination of a small molecule like water. A prominent example is the aldol (B89426) condensation, which can be utilized to synthesize chalcones, precursors to some ethanone derivatives, by reacting a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503) under basic conditions. google.comresearchgate.net

The mechanism of these reactions is highly dependent on the specific reactants and catalysts used. For instance, in the synthesis of chalcones, a base abstracts a proton from the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone (B49325). researchgate.net

Mechanistic studies, including the use of isotopic labeling, have been employed to elucidate the reaction pathways. For example, in certain oxidation reactions to produce acetophenones, a two-step pathway proceeding through a 1-phenylethanol (B42297) intermediate has been established. researchgate.net

Catalytic Systems in the Synthesis of Substituted Ethanones

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites. pan.pl Transition metal complexes, particularly those of ruthenium and iridium, are widely used in homogeneous catalysis for reactions such as hydrogenation and transfer hydrogenation of acetophenones. pan.plbohrium.combibliotekanauki.pl

For instance, ruthenium(II) complexes with phosphinite ligands have demonstrated high efficiency in the transfer hydrogenation of acetophenone derivatives to their corresponding alcohols. bohrium.com The catalytic activity is influenced by the coordination environment and steric factors around the metal center. bohrium.com Similarly, cationic ruthenium complexes have shown excellent performance in the transfer hydrogenation of aryl ketones, with the added benefit of potential catalyst recovery and reuse. bibliotekanauki.pl

The mechanism of homogeneous hydrogenation often involves the direct interaction of the metal complex with hydrogen, initiating a catalytic cycle that leads to the reduction of the ketone. pan.pl The choice of ligands, such as PPh₃, can significantly affect the catalyst's solubility and effectiveness in organic solvents. pan.pl

Table 1: Examples of Homogeneous Catalysts in Ketone Transformations

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

| [Ru(Ph₂PO-C₈H₁₁N₂Cl₂)(η⁶-benzene)Cl₂] | Transfer Hydrogenation | Acetophenone derivatives | Corresponding alcohols | High conversions (97-98% yield) in a short reaction time (15 min). bohrium.com | bohrium.com |

| [RuCl(η⁶-p-cymene)(CH₃CN)(PPh₃)]PF₆ | Transfer Hydrogenation | Aryl ketones | Corresponding alcohols | Excellent catalytic performance (89-98% conversion) and potential for catalyst reuse. bibliotekanauki.pl | bibliotekanauki.pl |

| RuCl₂(PPh₃)₃ | Hydrogenation | Acetophenone | 1-Phenylethanol | More effective in an organic environment compared to RuCl₂(TPPTS)₂. researchgate.net | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. This facilitates easy separation and recycling of the catalyst, making them attractive for industrial applications. dtu.dk

Various materials have been explored as heterogeneous catalysts for the synthesis and transformation of acetophenones. These include transition metal nanoparticles, metal complexes supported on solid materials, and metal-free catalysts like carbon nanotubes. researchgate.net For example, nanogold supported on various materials has emerged as an efficient catalyst for selective oxidation reactions to produce acetophenones. researchgate.net

In the hydrodeoxygenation of acetophenone, bimetallic catalysts such as Pt-Co/SiO₂ have shown enhanced activity and selectivity towards the desired products compared to their monometallic counterparts. royalsocietypublishing.org The support material can also play a crucial role in the catalytic activity. mdpi.com For instance, Nafion-H, a perfluorinated resin-sulfonic acid, has been used as an efficient and recyclable heterogeneous catalyst for the synthesis of β-acetamido ketones from substituted acetophenones. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Ketone Synthesis

| Catalyst System | Reaction Type | Substrate | Product | Key Findings | Reference |

| Supported AuNPs | Selective Oxidation | Alkyl substituted benzene | Acetophenone | High conversion (>98%) and selectivity (99%). researchgate.net | researchgate.net |

| Pt-Co/SiO₂ | Hydrodeoxygenation | Acetophenone | Phenylethanol, Ethylbenzene | Increased acetophenone conversion and enhanced selectivity towards C=O hydrogenation. royalsocietypublishing.org | royalsocietypublishing.org |

| Nafion-H | Condensation | Substituted acetophenones, aryl aldehydes | β-acetamido ketones | High yields, cleaner reaction, and catalyst reusability. researchgate.net | researchgate.net |

| Fe₃O₄@ZIF-8 | Aldol Condensation | Benzaldehyde derivatives, acetophenone derivatives | Chalcone compounds | High yield and catalyst can be reused multiple times. google.com | google.com |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as greener and more sustainable alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For instance, chiral isothiourea derivatives like HyperBTM have been successfully employed in the enantioselective synthesis of β-lactones from ketenes and perfluoroalkylketones. researchgate.net Bifunctional quinine/squaramide organocatalysts have also been developed for the asymmetric synthesis of 2,3-dihydrofurans from α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr

Biocatalysis employs enzymes or whole microbial cells to perform chemical reactions with high selectivity and under mild conditions. acs.org Alcohol dehydrogenases (ADHs) are widely used for the reduction of ketones to optically pure secondary alcohols. acs.org For example, recombinant E. coli whole cells expressing a carbonyl reductase have been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess. nih.gov This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals. nih.govuniovi.es

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For instance, in Friedel-Crafts acylation, the reaction temperature is typically controlled to prevent side reactions. In catalytic hydrogenations, both temperature and pressure play a significant role in the reaction rate and selectivity. pan.pl The choice of solvent is also critical, as it can influence the solubility of reactants and catalysts, and in some cases, participate in the reaction mechanism. google.com

Reactivity and Chemical Transformations of 1 3 Ethoxy 4 Fluorophenyl Ethanone

Reactions at the Carbonyl Group

The carbonyl group is a primary site of reactivity in 1-(3-Ethoxy-4-fluorophenyl)ethanone, undergoing a variety of transformations typical of ketones.

Reduction Reactions

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3-ethoxy-4-fluorophenyl)ethanol (B7997973). This transformation is commonly achieved using metal hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is an effective and mild reducing agent for this purpose. evitachem.com More potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether can also be employed.

In addition to chemical methods, bioreduction using ketoreductases (KREDs) offers a stereoselective route to produce chiral alcohols. researchgate.netresearchgate.net For example, the reduction of the similar compound 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837) has been achieved using various ketoreductases to yield the corresponding chiral alcohol, a key intermediate in the synthesis of the drug apremilast. researchgate.netresearchgate.net This enzymatic approach highlights the potential for creating enantiomerically pure forms of 1-(3-ethoxy-4-fluorophenyl)ethanol, which can be valuable building blocks in medicinal chemistry. nih.gov

Table 1: Reduction of Carbonyl Group

| Reagent | Product | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(3-Ethoxy-4-fluorophenyl)ethanol | evitachem.com |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-Ethoxy-4-fluorophenyl)ethanol | |

| Ketoreductases (KREDs) | Chiral 1-(3-Ethoxy-4-fluorophenyl)ethanol | researchgate.netresearchgate.net |

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield 2-(3-ethoxy-4-fluorophenyl)propan-2-ol.

Another important nucleophilic addition is the reaction with cyanide ions (from sources like HCN or KCN) to form a cyanohydrin. This reaction is often a key step in the synthesis of α-hydroxy acids and other important organic molecules.

Enolization and Aldol-Type Condensations

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of either acid or base to form an enol or enolate, respectively. masterorganicchemistry.comyoutube.com This enol or enolate is a key nucleophilic intermediate in several important carbon-carbon bond-forming reactions.

One of the most significant reactions of this type is the aldol (B89426) condensation. magritek.com In a mixed aldol condensation, the enolate of this compound can react with an aldehyde, such as benzaldehyde (B42025), to form a β-hydroxy ketone. youtube.com Subsequent dehydration of this aldol addition product, often under the reaction conditions, leads to the formation of an α,β-unsaturated ketone, a chalcone (B49325) derivative. magritek.comacs.org The reactivity in mixed aldol condensations can be controlled by careful choice of reactants and conditions, for example, by using a non-enolizable aldehyde to ensure it acts as the electrophile. youtube.com

Reactions on the Aromatic Ring

The substituents on the phenyl ring of this compound direct the regioselectivity of reactions on the ring.

Electrophilic Aromatic Substitution (EAS) Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the acetyl group is deactivating. smolecule.comlibretexts.org The ethoxy group is a strong activating group and is ortho-, para-directing, while the fluorine atom is a deactivating group but is also ortho-, para-directing. libretexts.org The combined effect of these substituents will influence the position of incoming electrophiles.

The powerful ortho-, para-directing influence of the ethoxy group at position 3, combined with the ortho-, para-directing nature of the fluorine at position 4, would likely direct incoming electrophiles to the positions ortho and para to the ethoxy group (positions 2 and 6) and ortho to the fluorine (position 5). However, the deactivating acetyl group at position 1 will disfavor substitution at the ortho positions (2 and 6). Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the fluorine and meta to the acetyl group.

Nucleophilic Aromatic Substitution (NAS) Reactions

While electrophilic substitution is more common for many aromatic compounds, nucleophilic aromatic substitution (NAS) can occur on the phenyl ring of this compound, particularly at the carbon bearing the fluorine atom. pressbooks.pub The presence of the electron-withdrawing acetyl group, especially its ability to stabilize a negative charge in an intermediate (Meisenheimer complex), can facilitate this reaction. pressbooks.pub

For a nucleophilic aromatic substitution to occur, a strong nucleophile is typically required, and the reaction may need to be carried out under forcing conditions. pressbooks.pub The fluorine atom is a good leaving group in such reactions. It has been shown that trifluoromethyl ketones can activate an aromatic ring for nucleophilic aromatic substitution, suggesting that the acetyl group in this compound could play a similar activating role. google.comjustia.com

Metal-Catalyzed Cross-Coupling Reactions at Fluorine or Aromatic Protons

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions can theoretically occur at the C-F bond or at an aromatic C-H bond.

While direct cross-coupling involving the typically robust C-F bond is challenging, advancements in catalysis have made such transformations more feasible. These reactions often require specific catalyst systems, such as those based on nickel or palladium with specialized ligands, to activate the C-F bond. The reactivity of the C-F bond can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing acetyl group and the electron-donating ethoxy group on this compound create a complex electronic environment that can affect the ease of C-F bond activation.

More commonly, cross-coupling reactions occur at the C-H bonds of the aromatic ring. The directing effect of the acetyl and ethoxy groups plays a crucial role in determining the regioselectivity of these reactions. For instance, ortho-lithiation directed by the acetyl group, followed by transmetalation to another metal like zinc, can enable cross-coupling at the position ortho to the acetyl group. Transition metals like palladium and rhodium are frequently employed as catalysts in these transformations. scholaris.ca

Research has demonstrated the utility of various metal-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, in modifying aromatic ketones. uni-muenchen.de For example, ruthenium-catalyzed ortho-selective C-H arylation has been shown to be effective for acylarenes, which could potentially be applied to this compound. rsc.org The choice of catalyst, base, and reaction conditions is critical for achieving high yields and selectivity in these coupling reactions. rsc.org

Reactions Involving the Ethoxy Moiety

The ethoxy group (-OCH2CH3) on the phenyl ring is another key functional group that can undergo specific chemical transformations.

Cleavage or Transformation of the Ether Linkage

The ether linkage in the ethoxy group can be cleaved under certain conditions to yield a hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting 4-fluoro-3-hydroxyphenyl ethanone (B97240) is a valuable intermediate for the synthesis of other derivatives.

Alternatively, the ethoxy group can sometimes be transformed without complete cleavage. For instance, ether exchange reactions could potentially replace the ethoxy group with other alkoxy groups under specific catalytic conditions.

Acid-Base Properties and Derivatives

The presence of the ketone and the potential for enolization give this compound weak acidic properties at the α-carbon. In the presence of a strong base, it can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, including aldol condensations and alkylations.

For example, the enolate can react with various aldehydes in Claisen-Schmidt condensations to form chalcones, which are α,β-unsaturated ketones. acs.orgresearchgate.net These chalcone derivatives are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry.

Furthermore, the ketone functionality can be reduced to a secondary alcohol, 1-(3-ethoxy-4-fluorophenyl)ethanol, using reducing agents like sodium borohydride. bldpharm.com This alcohol can then be used in further synthetic modifications. The compound and its derivatives can also be characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm their structures. mdpi.com

Below is a table summarizing some of the key chemical transformations and derivatives of this compound:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Metal-Catalyzed Cross-Coupling | Pd or Ni catalysts, boronic acids/esters (Suzuki) | Biaryl compounds | Formation of C-C bonds, synthesis of complex molecules. nih.gov |

| Ether Cleavage | HBr or BBr3 | Phenol (B47542) | Introduction of a hydroxyl group for further functionalization. |

| Aldol Condensation | Base, Aldehyde | Chalcone | Synthesis of biologically active α,β-unsaturated ketones. acs.org |

| Reduction | NaBH4 | Secondary Alcohol | Conversion of ketone to alcohol for different synthetic routes. bldpharm.com |

Applications of 1 3 Ethoxy 4 Fluorophenyl Ethanone in Organic Synthesis

As a Key Building Block for Complex Molecules

The unique substitution pattern of 1-(3-Ethoxy-4-fluorophenyl)ethanone makes it an ideal precursor for the synthesis of complex molecules, particularly heterocyclic systems that form the core of many biologically active compounds.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.gov The ethanone (B97240) moiety of this compound is a key functional group that enables its use in the construction of these important rings. nih.gov

Research findings indicate that substituted acetophenones can undergo a variety of cyclization reactions to form diverse nitrogenous heterocycles. For example, the ketone can be converted into an α-haloketone intermediate, such as an α-bromoketone. This intermediate can then react with urotropin followed by acidic cleavage in a process known as the Delépine reaction to yield an α-aminoketone, a crucial precursor for the synthesis of thiazole (B1198619) derivatives. nih.gov

Furthermore, the ketone functional group can react with hydrazine (B178648) derivatives to form hydrazones, which can be cyclized to produce pyrazole (B372694) or 1,2,4-triazole (B32235) rings. nih.govmdpi.com The synthesis of the antifungal drug fluconazole, for instance, begins with a substituted acetophenone (B1666503) that is converted into an epoxide and subsequently reacted with 1,2,4-triazole. nih.gov This highlights the potential of this compound as a starting point for analogous triazole-containing structures. Other synthetic pathways include reactions with isothiocyanates to form thiourea (B124793) derivatives, which are precursors to pyrimidines and thiazoles. nih.gov

| Target Heterocycle | General Reaction Type | Key Intermediate from Ketone | Relevant Synthetic Precedent |

|---|---|---|---|

| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketone | Synthesis of thiazole carboxamides from α-bromoketones. nih.gov |

| Pyrazoles | Knorr Pyrazole Synthesis | Hydrazone | Multicomponent synthesis of pyrazole derivatives. mdpi.com |

| 1,2,4-Triazoles | Pellizzari Reaction / Einhorn-Brunner Reaction | Hydrazone / Acyl Hydrazide | Synthesis of 1,2,4-triazole-3-thiones from acyl thiosemicarbazides. nih.gov |

| Imidazopyridines | Ortoleva-King / Groebke-Blackburn-Bienaymé Reaction | α-Haloketone | One-pot tandem synthesis using carbonyl compounds. beilstein-journals.org |

| Quinazolines | Niementowski Quinazoline Synthesis | N-Acyl-anthranilic acid (via oxidation) | Ruthenium-catalyzed synthesis from aminophenyl ethanones. arabjchem.org |

Intermediate for Oxygen-Containing Heterocycles (e.g., Dihydroisobenzofurans)

The framework of this compound is also well-suited for constructing oxygen-containing ring systems. Its derivatives are valuable intermediates in the synthesis of 1,3-dihydroisobenzofurans, a core structure found in several pharmaceutical compounds. nih.govacs.org A notable example is the antidepressant Citalopram, which contains a 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran moiety. nih.gov

Synthetic strategies often involve the transformation of a substituted benzaldehyde (B42025) or ketone. For example, chalcones derived from acetophenones can serve as precursors to 1-substituted 1,3-dihydroisobenzofurans through an enantioselective oxa-Michael reaction. acs.org Specifically, the compound 2-(1,3-dihydroisobenzofuran-1-yl)-1-(4-fluorophenyl)ethanone has been synthesized, demonstrating a direct synthetic link between a fluorinated acetophenone and the dihydroisobenzofuran ring system. acs.org Other methods include the reaction of phthalides (1-oxo-1,3-dihydroisobenzofurans) with Grignard reagents, a route that underscores the utility of phenyl ketone structures in accessing this heterocyclic system. nih.gov

Synthetic Scaffold for Carbon-Carbon Bond Formations

The acetyl group of this compound is a reactive handle for various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis for building molecular complexity. organic-chemistry.org Classical reactions like aldol (B89426) and Claisen-Schmidt condensations utilize the acidic α-protons of the ketone to form enolates, which then react with aldehydes or esters. organic-chemistry.orgchalmers.se

The Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde is a widely used method to synthesize chalcones. iucr.orgnih.gov These α,β-unsaturated ketones are themselves versatile intermediates for further transformations, including Michael additions and the synthesis of heterocyclic compounds like pyrimidines and pyrazoles. nih.gov The reaction of 1-(3-bromophenyl)ethanone with 4-fluorobenzaldehyde (B137897) to form a chalcone (B49325) illustrates a typical procedure that could be applied to this compound. iucr.org

Another important C-C bond formation is the acylation of the ketone at the α-position to form 1,3-diketones. A mild and efficient method for this transformation involves "soft enolization" using magnesium bromide etherate (MgBr₂·OEt₂) and a non-nucleophilic base, followed by reaction with an acylating agent. organic-chemistry.org This approach avoids the harsh conditions of traditional methods and is tolerant of various functional groups. organic-chemistry.org

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Chalcone (α,β-Unsaturated Ketone) | Key intermediate for flavonoids, pyrazolines, and other heterocycles. iucr.orgnih.gov |

| α-Acylation | Acyl Chloride / N-Acylbenzotriazole | 1,3-Diketone | Versatile precursor for heterocycles like pyrazoles and isoxazoles. organic-chemistry.org |

| Heck Reaction | Alkene (if ketone is converted to aryl halide) | Styrenyl derivative | Forms substituted alkenes. organic-chemistry.org |

Role in the Development of Novel Synthetic Methodologies

Beyond its use as a building block, this compound and its derivatives are valuable substrates for developing and testing new synthetic methods, particularly in the fields of asymmetric synthesis and cascade reactions.

Asymmetric Synthesis and Chiral Induction Studies involving its derivatives

The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. The ketone functionality in this compound is a prochiral center, making it an excellent substrate for asymmetric reduction to produce chiral secondary alcohols. These chiral alcohols are valuable intermediates for drugs like Ticagrelor and Rivastigmine. uniovi.esgoogle.com

Several methodologies can be employed for this transformation. Chemoenzymatic methods using alcohol dehydrogenases (ADHs) from microorganisms like baker's yeast can reduce α-chloroacetophenone derivatives with high enantioselectivity. uniovi.es Another powerful approach is the use of chiral catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts (chiral oxazaborolidines), which mediate the reduction of ketones with borane (B79455) complexes to yield enantiomerically enriched alcohols. google.com

Furthermore, the ketone can be converted to an oxime ether, which can then undergo asymmetric reduction to form chiral primary amines, another class of important pharmaceutical intermediates. nih.gov Crystallization-induced asymmetric transformation (CIAT) is another advanced technique that can be applied to derivatives of the compound, where a dynamic equilibrium between stereoisomers in solution allows for the selective crystallization of a single, pure isomer in high yield. researchgate.net

Cascade and Tandem Reactions

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical approach to synthesis. The structure of this compound and its derivatives makes it a suitable substrate for designing such processes.

For example, a tandem hydroboration-intramolecular oxa-Michael reaction has been developed for the synthesis of enantioenriched dihydroisobenzofurans starting from chalcones, which are readily prepared from acetophenones. acs.org This process creates multiple stereocenters and a new heterocyclic ring in a controlled manner. Similarly, multicomponent reactions (MCRs), a type of tandem process, can use acetophenone derivatives to construct complex molecules like pyrazoles and dihydropyrano[2,3-c]pyrazoles in a single step from three or four starting materials. mdpi.com The development of such reactions is a key area of modern organic chemistry, aiming to reduce waste and increase synthetic efficiency.

Development of Specialized Chemical Reagents

Based on available scientific literature and chemical databases, the primary application of this compound in organic synthesis is as a structural motif or "building block." It serves as a starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry. sigmaaldrich.combldpharm.com

Currently, there is no documented evidence to suggest that this compound or its immediate derivatives are used for the development of specialized chemical reagents, such as catalysts, analytical reagents, or specific chemical probes. Its utility is centered on its role as a versatile scaffold that can be elaborated through various chemical reactions to produce target compounds with desired biological activities.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 1-(3-Ethoxy-4-fluorophenyl)ethanone, future research will likely focus on developing novel synthetic routes that improve upon traditional methods like Friedel-Crafts acylation. These new approaches could involve:

Catalytic Systems: The use of novel catalysts, such as zeolites or metal-organic frameworks, could offer higher selectivity and yield while minimizing waste. For instance, solid acid catalysts could replace corrosive and difficult-to-handle traditional catalysts.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved consistency, safety, and scalability. This technology could be particularly advantageous for optimizing the synthesis of this compound.

Biocatalysis: Employing enzymes or whole-cell systems for specific synthetic steps can lead to highly selective transformations under mild conditions, significantly reducing the environmental impact. acs.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields, offering a greener alternative to conventional heating methods. researchgate.netnih.gov Research into sonochemical methods has shown significant reductions in reaction times and energy consumption for related compounds. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, represents another key area for enhancing efficiency and sustainability. nih.gov

Advanced Spectroscopic Characterization Techniques for Understanding Dynamics

While standard spectroscopic techniques like NMR and IR are routinely used to characterize this compound, advanced methods can provide deeper insights into its dynamic behavior and intermolecular interactions. Future research could employ:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can provide unambiguous assignments of proton and carbon signals, especially in complex derivatives of the title compound.

Solid-State NMR: This technique can offer valuable information about the crystalline packing and polymorphism of this compound.

Femtosecond Spectroscopy: Time-resolved spectroscopic methods can be used to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties.

Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD spectroscopy can be a powerful tool for determining the absolute configuration.

These advanced techniques will allow for a more comprehensive understanding of the molecule's structure and behavior at a fundamental level.

Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular behavior. For this compound, theoretical studies can provide predictive insights into its reactivity and guide the design of new experiments. Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including optimized geometry, vibrational frequencies, and electronic structure. tandfonline.comdntb.gov.uaresearchgate.netresearchgate.net These calculations can help in interpreting experimental spectroscopic data and predicting the molecule's reactivity. tandfonline.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or other molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound with potential biological activity, QSAR models can be developed to correlate their structural features with their observed activities.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net Theoretical calculations of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netuantwerpen.be

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. tandfonline.comuantwerpen.be This information is invaluable for predicting how the molecule will interact with other chemical species. tandfonline.comuantwerpen.be

By combining theoretical calculations with experimental results, researchers can develop a more complete and nuanced understanding of the structure-property relationships governing this compound and its derivatives.

Investigation of New Chemical Transformations for Diversification

The chemical reactivity of this compound provides a foundation for creating a diverse array of new molecules. Future research will undoubtedly focus on exploring novel chemical transformations to expand the accessible chemical space. This could include:

Condensation Reactions: The ketone functional group is a versatile handle for various condensation reactions, such as the Claisen-Schmidt condensation to form chalcones. researchgate.netanalis.com.my Exploring reactions with different aldehydes and ketones can lead to a wide range of novel chalcone (B49325) derivatives with potentially interesting properties.

Heterocycle Synthesis: The molecule can serve as a building block for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it can be used to construct pyrazole (B372694), thiazole (B1198619), or triazole rings. nih.govmdpi.com

Asymmetric Synthesis: The development of stereoselective reactions to introduce new chiral centers into the molecule is a significant area of interest. This would allow for the synthesis of enantiomerically pure compounds, which is often crucial for biological applications.

Cross-Coupling Reactions: The fluorine atom on the phenyl ring can potentially participate in various cross-coupling reactions, allowing for the introduction of new substituents and the creation of more complex molecular architectures.

The exploration of these and other chemical transformations will continue to unlock the synthetic potential of this compound.

Potential as a Probe Molecule in Mechanistic Organic Chemistry

The well-defined structure of this compound makes it an excellent candidate for use as a probe molecule in mechanistic studies. By systematically modifying its structure and observing the effects on reaction outcomes, researchers can gain valuable insights into the mechanisms of various organic reactions. For example, it could be used to:

Study Reaction Kinetics: The rate of reactions involving this compound can be monitored to understand the factors that influence reaction speed.

Investigate Reaction Intermediates: By designing experiments to trap or detect reaction intermediates, researchers can piece together the step-by-step pathway of a chemical transformation.

Elucidate Substituent Effects: The electronic and steric effects of the ethoxy and fluoro substituents can be studied to understand how they influence the reactivity of the aromatic ring and the ketone group.

Through such mechanistic studies, this compound can contribute to a more fundamental understanding of organic reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Ethoxy-4-fluorophenyl)ethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation. For example, reacting 3-ethoxy-4-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C. Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Catalyst concentration and reaction temperature significantly impact yield. Impurities may arise from incomplete acylation or over-oxidation of the ethoxy group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at 6.8–7.5 ppm, carbonyl carbon at ~200 ppm). Fluorine coupling in the aromatic region aids structural confirmation .

- IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or fluorine groups) .

Q. What are the common chemical transformations of this compound?

- Methodological Answer :

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to 1-(3-Ethoxy-4-fluorophenyl)ethanol. Anhydrous THF at 0°C minimizes side reactions .

- Nucleophilic Substitution : Replace the fluorine atom via SNAr reactions using amines or alkoxides in DMF at 80–100°C .

- Oxidation : Convert the ethanone to carboxylic acid with KMnO₄ in acidic conditions, but monitor for over-oxidation of the ethoxy group .

Advanced Research Questions

Q. How do substituent effects (ethoxy vs. fluoro) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-donating ethoxy group activates the ring toward electrophilic substitution, while the electron-withdrawing fluorine directs reactions to the para position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 90°C. Steric hindrance from the ethoxy group may reduce coupling efficiency, requiring longer reaction times (24–48 hrs) .

- Data Analysis : Compare HPLC yields (e.g., 60–75% for para-substituted products vs. <40% for ortho) to optimize conditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ to reduce hydrolysis byproducts. Use 1.2 equiv of acetyl chloride to ensure complete acylation .

- Solvent Selection : Anhydrous dichloromethane minimizes esterification of the ethoxy group. For polar intermediates, switch to DMF to enhance solubility .

- Purification : Employ fractional distillation (bp ~250–270°C at reduced pressure) followed by recrystallization from ethanol/water (4:1) to achieve >98% purity .

Q. How can computational modeling predict biological interactions of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The fluorine atom enhances binding affinity via halogen bonds (ΔG ≈ -8.5 kcal/mol) .

- QSAR Analysis : Correlate logP values (experimental: ~3.7) with cytotoxicity data to optimize substituents for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.